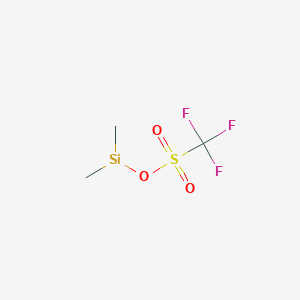![molecular formula C13H20O4Si B14364407 3-[Diethoxy(phenyl)silyl]propanoic acid CAS No. 90729-94-5](/img/no-structure.png)
3-[Diethoxy(phenyl)silyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Diethoxy(phenyl)silyl]propanoic acid is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(phenyl)silyl]propanoic acid typically involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst, followed by the introduction of a propanoic acid group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Diethoxy(phenyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[Diethoxy(phenyl)silyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of biocompatible materials and as a tool for studying biological processes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-[Diethoxy(phenyl)silyl]propanoic acid exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl group can participate in π-π interactions, while the propanoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanoic acid: Similar in structure but lacks the silicon atom.
Diethoxy(phenyl)silane: Similar but does not contain the propanoic acid group.
Phenylsilane: Contains the phenyl and silicon groups but lacks the diethoxy and propanoic acid functionalities.
Uniqueness
3-[Diethoxy(phenyl)silyl]propanoic acid is unique due to the presence of both the silicon atom and the propanoic acid group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to its similar compounds.
Eigenschaften
| 90729-94-5 | |
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
3-[diethoxy(phenyl)silyl]propanoic acid |
InChI |
InChI=1S/C13H20O4Si/c1-3-16-18(17-4-2,11-10-13(14)15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XUQZBPZTICDXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC(=O)O)(C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
